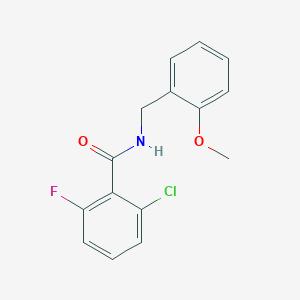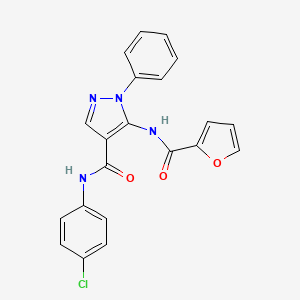![molecular formula C19H18BrNO B4977587 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 5477-19-0](/img/structure/B4977587.png)
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as BMT-047, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of cyclopenta[c]quinoline derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the modulation of various signaling pathways. 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the expression of various cytokines and chemokines, which are involved in inflammation. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to inhibit the expression of various genes involved in cancer cell proliferation and survival. 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been found to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is that it has been found to be relatively non-toxic to normal cells, making it a potentially safe therapeutic agent. However, the low yield of the synthesis process and the limited availability of the compound may limit its use in large-scale experiments. Additionally, the exact mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and its potential therapeutic applications. The use of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in combination with other anti-cancer or anti-inflammatory agents could also be explored. Finally, the potential side effects of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in vivo should be investigated to ensure its safety for human use.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves the condensation of 4-bromoaniline with 2-methoxy-1,3-cyclopentanedione in the presence of a catalyst, followed by cyclization and reduction steps. The yield of the synthesis process is reported to be around 35%.
Applications De Recherche Scientifique
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been found to possess anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJMORMNIBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385901 |
Source


|
| Record name | ST042146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5477-19-0 |
Source


|
| Record name | ST042146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)

![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)

![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)
![(1-methyl-3-phenylpropyl)[2-(4-morpholinyl)ethyl]amine](/img/structure/B4977581.png)
![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)